2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Medicinal Chemistry Lead Optimization Quality Control

Generic oxadiazole-aniline batches often contain regioisomer mixtures that derail library synthesis. This ortho-aniline regioisomer (CAS 886365-74-8) provides a single, reactive scaffold for reproducible derivatization: • Confirmed ortho-substitution pattern eliminates regioisomer variability. • Chloromethyl handle enables nucleophilic displacement for 50-200-compound libraries. • 97% min. purity reduces confounding by-products, shortening hit-to-lead cycles. • Approx. 47% lower cost vs. the 3-substituted isomer while retaining full diversification capacity.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 886365-74-8
Cat. No. B1604683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
CAS886365-74-8
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CCl)N
InChIInChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2
InChIKeyKFBPWVGVJYBSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline – Core Properties


2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 886365-74-8) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring substituted at the 5‑position with a chloromethyl group and at the 3‑position with an ortho‑aniline moiety . It bears the molecular formula C₉H₈ClN₃O (MW 209.63) and is listed under MDL number MFCD07369931 . The compound is supplied as a research‑grade intermediate with a minimum purity specification of 97% (HPLC) and is classified under GHS as a warning‑level irritant (H302, H315, H319, H335) .

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline – Analog Substitution Risks


The three regioisomers—2‑, 3‑, and 4‑(5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl)aniline—share the same molecular formula but differ in the position of the aniline nitrogen relative to the oxadiazole ring, which profoundly affects steric accessibility, electronic distribution, and hydrogen‑bonding geometry . The chloromethyl substituent is the primary reactive handle for nucleophilic derivatization; its replacement with a methyl or hydrogen abolishes the covalent diversification capacity required for library synthesis and targeted covalent inhibitor design . Procurement of a generic “oxadiazole‑aniline” without specifying the 2‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl substitution pattern therefore risks loss of reactivity, altered regiochemical outcomes, and batch‑to‑batch variability in downstream synthetic steps.

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline – Quantitative Comparisons


Purity Advantage vs 3-Substituted Regioisomer

The target compound is supplied with a minimum purity specification of 97% (HPLC), compared with 95% for the 3‑substituted regioisomer (CAS 6595‑79‑5) from the same manufacturer . This 2‑percentage‑point absolute purity advantage reduces the impurity burden in subsequent reactions, which is critical for structure–activity relationship (SAR) studies where even minor contaminants can confound biological assay interpretation.

Medicinal Chemistry Lead Optimization Quality Control

Cost Advantage vs 3-Substituted Regioisomer

Based on list prices from a common supplier (AKSci), the target compound is available at $94.40/g when purchased in a 5 g quantity, whereas the 3‑substituted regioisomer (CAS 6595‑79‑5) costs $178.40/g for the same pack size . This represents a 47% cost saving per gram, enabling larger‑scale exploratory chemistry without proportional budget expansion.

Chemical Procurement Cost Optimization Library Synthesis

Chloromethyl Reactivity for Modular Derivatization

The chloromethyl group at the oxadiazole 5‑position serves as an electrophilic site for nucleophilic substitution with azides, amines, thiols, and alcohols, enabling rapid diversification into triazole, secondary amine, thioether, or ether libraries . In contrast, non‑chloromethyl analogs (e.g., 2‑(1,2,4‑oxadiazol‑3‑yl)aniline) lack this reactive handle entirely, precluding such modular functionalization. The Pokhodylo et al. (2020) study demonstrates efficient CuAAC click reactions of chloromethyl‑1,2,4‑oxadiazoles to generate triazole‑linked conjugates in good yields .

Click Chemistry Covalent Inhibitors Chemical Biology

Ortho-Aniline Coupling Selectivity vs Para Isomer

In the target compound the aniline –NH₂ group is positioned ortho to the oxadiazole ring, whereas the 4‑substituted isomer (CAS 6674‑17‑5) positions it para . Ortho‑substitution introduces steric congestion and alters the electronic environment of the aniline nitrogen, which can influence the rate and selectivity of subsequent amidation, sulfonylation, or reductive amination reactions. Although direct kinetic data for these specific isomers are lacking in the open literature, the well‑established ortho effect in aromatic nucleophilic substitution suggests that reaction optimization will differ between the 2‑ and 4‑substituted series.

Regioselective Synthesis SAR Medicinal Chemistry

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline – Application Scenarios


Parallel Library Synthesis for Kinase Inhibitors

The 47% lower cost per gram vs. the 3‑substituted regioisomer and the presence of the chloromethyl diversification handle make this compound an economical scaffold for generating 50‑ to 200‑member libraries via nucleophilic substitution and subsequent coupling at the aniline nitrogen. The 97% minimum purity specification ensures that library compounds are produced with minimal confounding impurities, accelerating hit‑to‑lead timelines.

Targeted Covalent Inhibitor Probe Development

The electrophilic chloromethyl group can be exploited for covalent modification of cysteine residues in kinase active sites or other targets . When coupled with the ortho‑aniline directing effect, the scaffold allows systematic exploration of linker geometry in TCIs, a strategy not feasible with the non‑chloromethyl or para‑substituted analogs.

Bioconjugation and Chemical Biology Tool Generation

The chloromethyl‑to‑azide displacement, followed by CuAAC click chemistry with alkyne‑functionalized fluorophores or affinity tags, enables efficient construction of probe molecules for cellular target engagement studies . The high purity of the starting material reduces the need for post‑conjugation purification, preserving probe integrity.

Regioselective Heterocycle Fusion for Agrochemical Intermediates

For groups synthesizing oxadiazole‑fused heterocycles as potential agrochemical leads, the ortho‑aniline regioisomer may direct cyclization in a manner distinct from the para isomer, potentially yielding different ring‑fusion topologies . Procurement of the correct regioisomer avoids time‑consuming re‑synthesis and characterization of unintended constitutional isomers.

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